molecular formula C8H12O2 B2403654 (3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one CAS No. 71909-64-3

(3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one

Cat. No.: B2403654
CAS No.: 71909-64-3
M. Wt: 140.182
InChI Key: PQWWWWBPUGFVIZ-KVSKUHBBSA-N
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Description

(3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one is a natural product that has been found to possess several biological activities. It is a bicyclic compound that belongs to the family of pentacyclic triterpenoids. This compound has attracted the attention of researchers due to its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

Biological Testing and Insecticide Potential

  • Application in Antiecdysteroid Activity : A study synthesized new 5beta-hydroxy-spirostan-6-ones, including compounds similar to (3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one. These compounds were tested for antiecdysteroid activities in mosquitoes, demonstrating potential as environmentally friendly insecticides (Rivera et al., 2006).

Steroid Biosynthesis and Health Implications

  • Role in Steroid Biosynthesis : Research on 5beta-cholestane derivatives, closely related to this compound, showed their involvement in human liver steroid biosynthesis. This includes hydroxylations crucial in chenodeoxycholic acid production, indicating a significant role in cholesterol metabolism (Shefer et al., 1978).

Method Development in Steroid Analysis

  • Analytical Method Development : Studies have developed methods to synthesize and characterize derivatives of 5beta-cholestane, similar to this compound. These methods are pivotal for biological studies, especially in understanding chenodeoxycholic acid biosynthesis (Dayal et al., 1978).

Insights into Metabolic Disorders

  • Metabolic Disorder Research : A study in the field of metabolomics identified various metabolites, including those related to this compound, in the context of diabetes. This demonstrates the compound's relevance in understanding metabolic disorders (Suhre et al., 2010).

Environmental and Ecological Impact

  • Environmental and Ecological Research : Compounds similar to this compound have been studied for their potential environmental and ecological impacts, particularly in the context of insect life cycles and pest control strategies (Hyodo & Fujimoto, 2000).

Mechanism of Action

Target of Action

The primary target of (3abeta,6abeta)-5beta-Hydroxyoctahydropentalene-2-one, also known as Precoccinelline, is the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Precoccinelline acts as an inhibitor of nAChRs . It binds to an allosteric site on nAChRs, a site separate from the acetylcholine recognition site . This binding inhibits the normal function of the receptors, altering the transmission of signals.

Result of Action

The molecular and cellular effects of Precoccinelline’s action are largely dependent on its inhibition of nAChRs. This could lead to a decrease in neurotransmission, potentially resulting in various physiological effects. For example, in the context of its natural role in ladybirds, it serves as a defense mechanism, deterring predators such as ants or birds .

Properties

IUPAC Name

(3aR,6aS)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-7,9H,1-4H2/t5-,6+,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWWWWBPUGFVIZ-MEKDEQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(=O)C[C@@H]2CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71909-64-3
Record name rac-(3aR,5R,6aS)-5-hydroxy-octahydropentalen-2-one
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